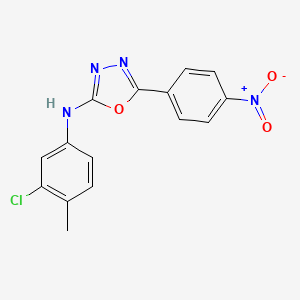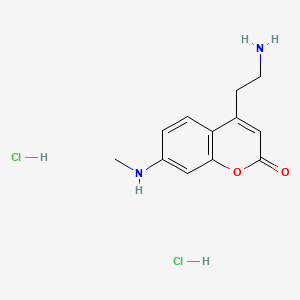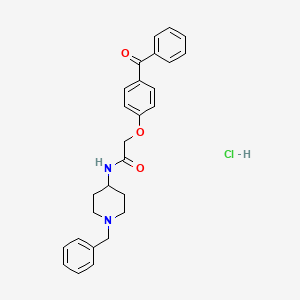
NG-Amino-L-Arginin (Hydrochlorid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NG-Amino-L-Argininhydrochlorid ist ein neuartiges strukturelles Analogon von L-ArgininStickstoffmonoxid ist ein wichtiges zelluläres Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Modulation des Gefäßtons, die Insulinsekretion und die neuronale Entwicklung .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von NG-Amino-L-Argininhydrochlorid beinhaltet die Modifikation von L-Arginin. Der Prozess umfasst typischerweise die Einführung einer Aminogruppe in die Guanidin-Einheit von L-Arginin. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die selektive Addition der Aminogruppe sicherzustellen.
Industrielle Produktionsmethoden: Die industrielle Produktion von NG-Amino-L-Argininhydrochlorid folgt einem ähnlichen synthetischen Weg, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt werden, um das gewünschte Produkt zu isolieren .
Wissenschaftliche Forschungsanwendungen
NG-Amino-L-Argininhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeug verwendet, um die Mechanismen der Hemmung der Stickstoffoxidsynthase und die Rolle von Stickstoffmonoxid in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Die Verbindung wird in der Forschung eingesetzt, um die physiologischen und pathologischen Rollen von Stickstoffmonoxid in biologischen Systemen zu verstehen.
Medizin: NG-Amino-L-Argininhydrochlorid wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, bei denen Stickstoffmonoxid eine kritische Rolle spielt, wie z. B. Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.
5. Wirkmechanismus
NG-Amino-L-Argininhydrochlorid übt seine Wirkungen aus, indem es Stickstoffoxidsynthase-Enzyme hemmt. Es bindet an das aktive Zentrum des Enzyms und verhindert so die Umwandlung von L-Arginin zu Stickstoffmonoxid. Diese Hemmung wird durch eine kovalente Veränderung der Häm-Prosthetischen Gruppe innerhalb des Enzyms vermittelt, was zu dessen Inaktivierung führt. Die Verbindung hemmt selektiv verschiedene Isoformen der Stickstoffoxidsynthase, darunter neuronale, induzierbare und endotheliale Formen .
Ähnliche Verbindungen:
NG-Methyl-L-Arginin: Ein weiterer Hemmstoff der Stickstoffoxidsynthase, jedoch weniger potent als NG-Amino-L-Argininhydrochlorid.
Diaminoguanidin: Hemmt die Stickstoffoxidsynthase durch einen ähnlichen Mechanismus, hat jedoch unterschiedliche chemische Eigenschaften und biologische Aktivitäten.
Einzigartigkeit: NG-Amino-L-Argininhydrochlorid ist aufgrund seiner hohen Potenz und Selektivität bei der Hemmung der Stickstoffoxidsynthase einzigartig. Es ist 100- bis 300-mal potenter als NG-Methyl-L-Arginin, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Wirkmechanismus
Target of Action
NG-amino-L-Arginine (hydrochloride), also known as L-NAA HCL, primarily targets nitric oxide synthases (NOSs), specifically nNOS, iNOS, and eNOS . These enzymes are involved in catalyzing the production of nitric oxide (NO) from L-arginine .
Mode of Action
The compound inhibits nNOS, iNOS, and eNOS with Ki values of 0.3, 3, and 2.5 μM, respectively . The inhibition is mediated by covalent alteration of the heme prosthetic group leading to inactivation of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by NG-amino-L-Arginine is the nitric oxide (NO) pathway. Nitric oxide synthases (NOSs) catalyze the production of nitric oxide (NO) from L-arginine . As an important cellular signaling molecule, NO has been implicated in modulating vascular tone, airway tone, insulin secretion, and peristalsis .
Pharmacokinetics
It’s known that the compound can be used both in cell culture and in vivo .
Result of Action
The result of NG-amino-L-Arginine’s action is the inactivation of the citrulline-forming activity of the nNOS, iNOS, and eNOS isoforms . This leads to a decrease in the production of nitric oxide (NO), which can have various effects on cellular signaling .
Action Environment
The action of NG-amino-L-Arginine can be influenced by various environmental factors. For example, the compound’s efficacy can be affected by the concentration of L-arginine present, as shown by the fact that the maximal response to acetylcholine was inhibited by NG-amino-L-Arginine in excess of 1 μM and was abolished by concentrations in the range of 10-30 μM .
Safety and Hazards
While specific safety and hazards information for NG-amino-L-Arginine (hydrochloride) was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool and well-ventilated place .
Biochemische Analyse
Biochemical Properties
NG-amino-L-Arginine (hydrochloride) interacts with nitric oxide synthases (NOSs), specifically nNOS, iNOS, and eNOS . It inhibits these enzymes with Ki values of 0.3, 3, and 2.5 μM, respectively . The inhibition is mediated by covalent alteration of the heme prosthetic group leading to inactivation of the enzyme .
Cellular Effects
NG-amino-L-Arginine (hydrochloride) has significant effects on various types of cells and cellular processes. It potently and stereoselectively induces endothelium-dependent contraction . It also causes concentration-dependent, competitive, and stereoselective antagonism of acetylcholine-elicited relaxation and cyclic GMP accumulation .
Molecular Mechanism
The mechanism of action of NG-amino-L-Arginine (hydrochloride) involves its interaction with nitric oxide synthases (NOSs). It inactivates the citrulline-forming activity of the nNOS, iNOS, and eNOS isoforms . This inactivation is mediated by covalent alteration of the heme prosthetic group, leading to enzyme inactivation .
Temporal Effects in Laboratory Settings
It is known that NG-amino-L-Arginine (hydrochloride) potently and stereoselectively induces endothelium-dependent contraction .
Dosage Effects in Animal Models
In awake animal models of sepsis, treatment with NG-amino-L-Arginine (hydrochloride) showed higher systemic and pulmonary vascular resistance indices and decreased heart rates, cardiac indices, oxygen delivery indices, and oxygen consumption indices when compared with controls . NG-amino-L-Arginine (hydrochloride) also increased mortality rates after endotoxin challenge .
Metabolic Pathways
NG-amino-L-Arginine (hydrochloride) is involved in the nitric oxide synthesis pathway . It inhibits nitric oxide synthases (NOSs), which are involved in catalyzing the production of nitric oxide (NO) from L-arginine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NG-amino-L-arginine hydrochloride involves the modification of L-arginine. The process typically includes the introduction of an amino group to the guanidine moiety of L-arginine. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective addition of the amino group.
Industrial Production Methods: Industrial production of NG-amino-L-arginine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NG-Amino-L-Argininhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren und so seine Aktivität verändern.
Substitution: Die Aminogruppe in NG-Amino-L-Argininhydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von NG-Amino-L-Argininhydrochlorid, die jeweils unterschiedliche chemische Eigenschaften und biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
NG-methyl-L-arginine: Another inhibitor of nitric oxide synthase, but less potent compared to NG-amino-L-arginine hydrochloride.
Diaminoguanidine: Inhibits nitric oxide synthase through a similar mechanism but has different chemical properties and biological activities.
Uniqueness: NG-amino-L-arginine hydrochloride is unique due to its high potency and selectivity in inhibiting nitric oxide synthase. It is 100- to 300-fold more potent than NG-methyl-L-arginine, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVMJVSXFJRHGQ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)



